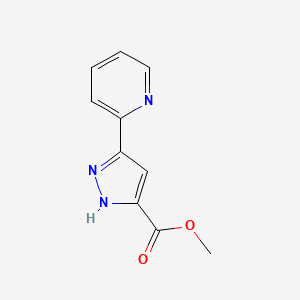![molecular formula C10H20N2O2 B2776081 Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate CAS No. 1784070-98-9](/img/structure/B2776081.png)
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.28 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate and its analogs have been synthesized and used as tools for studying the influence of conformation on peptide activity. These compounds are critical in understanding how peptide structure affects biological activity (Sajjadi & Lubell, 2008).
- The compound's derivatives have been explored for their reactivity with nitriles and carbonyl substrates, leading to the generation of various heterocyclic structures, which are significant in the development of new pharmaceuticals (Yadav & Sriramurthy, 2005).
Application in Medicinal Chemistry
- Research has been conducted on the carbonylative ring expansions of aziridines to yield 2-azetidinone, with the tert-butyl derivative demonstrating specific reactivity patterns. This work is essential for creating novel compounds with potential pharmaceutical applications (Ardura, López, & Sordo, 2006).
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been conducted, providing a useful entry point to new compounds that may have relevance in drug discovery and development (Meyers et al., 2009).
Use in Biochemical and Pharmacological Research
- Studies have been performed on the synthesis of analogs such as tert-butyl azidoformate, which have applications in creating amines and derivatives significant in biochemical research (Nativi, Reymond, & Vogel, 1989).
- In nuclear medicine, tert-butyl derivatives have been employed in synthesizing novel ligands for nicotinic receptors, demonstrating the compound's utility in developing diagnostic and therapeutic agents (Karimi & Långström, 2002).
Synthetic Applications
- Research into the synthesis and modification of tert-butyl esters of azetidine derivatives has shown their utility in creating structurally diverse molecules, which can be critical in the synthesis of new chemical entities for various applications (Vorona et al., 2007).
- Additionally, the compound has been used to explore nucleophilic substitutions and radical reactions in organic chemistry, providing insights into new synthetic pathways and chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mécanisme D'action
Target of Action
It’s known that this compound belongs to a class of organic compounds known as sulfonylanilines , which are often used in the synthesis of various pharmaceuticals and could interact with multiple targets.
Biochemical Pathways
Given its structural similarity to other sulfonylanilines , it might be involved in various biochemical reactions
Propriétés
IUPAC Name |
tert-butyl 2-(methylaminomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2776004.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2776008.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)
![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2776019.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)